N-(3,4-difluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

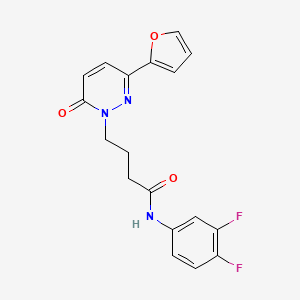

N-(3,4-difluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a furan-2-yl group at the 3-position and a butanamide chain terminating in a 3,4-difluorophenyl moiety.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O3/c19-13-6-5-12(11-14(13)20)21-17(24)4-1-9-23-18(25)8-7-15(22-23)16-3-2-10-26-16/h2-3,5-8,10-11H,1,4,9H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNJIKZQTXJZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-difluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H16F2N4O2

- Molecular Weight : 358.34 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antitumor agent and its effects on various biological pathways.

Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor effects. For instance, derivatives containing furan and pyridazine moieties have shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating specific signaling pathways such as PPARγ and NF-κB .

The proposed mechanisms through which this compound exerts its biological effects include:

- PPARγ Agonism : Activation of PPARγ has been linked to the inhibition of tumor growth and metastasis in several studies. Compounds that activate this receptor can lead to increased apoptosis in cancer cells .

- Inhibition of NF-κB Pathway : The inhibition of NF-κB signaling is crucial for reducing inflammation and cancer progression. The compound's ability to modulate this pathway suggests potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a common scaffold with several pyridazinone-based butanamide derivatives, differing in substituents on the pyridazinone ring and the amide-linked aryl group. Key analogues include:

Key Observations:

The furan-2-yl substituent on the pyridazinone core may improve π-π stacking interactions in target binding but could reduce aqueous solubility compared to methoxy or chloro groups .

The furan substituent contributes to a lower logP compared to chlorophenyl or trifluoromethoxy analogues, which may influence membrane permeability .

Pharmacological Implications (Inferred from Analogues)

- Target Binding : The furan-2-yl group’s electron-rich nature may enhance interactions with aromatic residues in enzyme active sites, similar to methoxyphenyl analogues .

- Metabolic Stability : Fluorine atoms on the aryl ring likely reduce oxidative metabolism, as observed in chlorophenyl and trifluoromethoxy derivatives .

- Solubility : The absence of polar groups (e.g., sulfonamide in ) may limit aqueous solubility, necessitating formulation optimization .

Q & A

Q. What are the standard synthetic routes for N-(3,4-difluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or their equivalents. Subsequent functionalization includes coupling the difluorophenyl butanamide moiety under peptide-coupling conditions (e.g., using EDC/HOBt). Key parameters include:

- Temperature control during cyclization to avoid side reactions (e.g., ring-opening or over-oxidation) .

- Solvent polarity for amide bond formation (e.g., DMF or DCM) to enhance reaction efficiency .

- Purification via column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity?

Q. What preliminary assays are recommended for evaluating its biological activity?

Initial screening should focus on:

- Enzyme inhibition assays (e.g., kinase or cyclooxygenase targets) due to structural similarities to known pyridazinone-based inhibitors .

- Cytotoxicity profiling using cancer cell lines (e.g., MTT assay) to assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Systematic substituent variation : Modify the furan-2-yl group (e.g., replace with thiophene or pyridine) to enhance target affinity .

- Bioisosteric replacement : Substitute the difluorophenyl group with trifluoromethyl or chlorophenyl groups to improve metabolic stability .

- Molecular docking to predict binding modes with targets like EGFR or COX-2, guiding rational design .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays?

- Dose-response validation : Confirm activity across multiple concentrations to rule out false positives/negatives .

- Off-target screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .

- Orthogonal assays : Compare results from fluorescence-based and radiometric assays to eliminate technique-specific artifacts .

Q. What mechanistic studies are critical to elucidate its mode of action in inflammatory or oncogenic pathways?

- Western blotting to assess downstream signaling proteins (e.g., p38 MAPK or STAT3) .

- Gene expression profiling (RNA-seq) to identify regulated pathways in treated cells .

- In vivo pharmacokinetic studies to correlate exposure levels with efficacy in disease models .

Q. How can computational methods enhance the understanding of its physicochemical properties?

- Molecular dynamics simulations to predict solubility and membrane permeability .

- Density functional theory (DFT) to model electron distribution in the pyridazinone ring, guiding redox stability assessments .

Methodological Challenges

Q. What are the key challenges in scaling up synthesis while maintaining reproducibility?

- Reaction homogeneity : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) .

- Byproduct management : Implement in-line purification (e.g., catch-and-release resins) during amide coupling .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Q. What strategies validate target engagement in complex biological systems?

- Cellular thermal shift assay (CETSA) to confirm target binding in live cells .

- Photoaffinity labeling with a radiolabeled analog to isolate target proteins .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.